molecular formula C7H13ClO B2668326 4-(Chloromethyl)cyclohexan-1-ol CAS No. 1803585-54-7

4-(Chloromethyl)cyclohexan-1-ol

Cat. No.: B2668326
CAS No.: 1803585-54-7
M. Wt: 148.63
InChI Key: NYSWASAKJUIDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H13ClO . It is a cyclohexane derivative functionalized with both a chloromethyl group (-CH2Cl) and a hydroxyl group (-OH) on the same ring, making it a valuable bifunctional intermediate in synthetic organic chemistry . Its molecular structure, defined by the SMILES string C1CC(CCC1CCl)O, provides a stable cyclohexane backbone that can be exploited in the synthesis of more complex molecules . The primary research value of this compound lies in its utility as a key synthetic building block. The chloromethyl group is a reactive handle that can undergo further substitution reactions, such as nucleophilic displacement, to introduce other functional groups. Concurrently, the hydroxyl group can be left protected or modified independently, allowing for selective and sequential derivatization . This makes the compound particularly useful in medicinal chemistry for the synthesis of potential drug candidates and in polymer science as a monomer or cross-linking agent. While a specific mechanism of action is not defined for the compound itself, its role is that of a versatile precursor. For instance, compounds with structurally similar chloromethyl and hydroxymethyl groups on a cyclohexane ring are documented as critical intermediates in multi-step synthesis pathways. Specifically, they are used in the production of valuable targets like 4-(aminomethyl)cyclohexanecarboxylic acid, a substance investigated for use in polyamide production and as a pharmaceutical raw material . In such processes, the hydroxyl group is often first converted into a better leaving group, which is then displaced by a nitrogenous nucleophile like azide or through the use of reagents like hexamethylenetetramine, ultimately leading to the formation of primary amine functionalities . This demonstrates a direct research application for creating diamino or amino-acid analogs from a cyclohexane-based scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSWASAKJUIDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloromethyl Cyclohexan 1 Ol and Its Stereoisomers

Stereoselective and Stereospecific Synthesis of 4-(Chloromethyl)cyclohexan-1-ol Diastereomers and Enantiomers

Achieving stereocontrol in the synthesis of this compound is crucial for its application in pharmaceuticals and materials science, where specific three-dimensional arrangements of atoms are often required for desired activity.

The development of catalytic enantioselective methods provides an efficient route to chiral molecules. These approaches often utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Ruthenium-Based Catalysts for Asymmetric Alkylation : Chiral ruthenium(II) catalysts have been shown to be effective in the asymmetric alkylation of nucleophiles. acs.org These catalysts, often featuring a combination of chiral and achiral ligands, create a specific chiral environment around the metal center. acs.org This allows for dynamic kinetic asymmetric alkylation, where a rapidly inverting nucleophile can be selectively trapped by an electrophile to produce a product with high enantiomeric excess. acs.org For instance, a catalyst system composed of (R)-MeO-BiPHEP and dmpe has proven effective for the asymmetric alkylation of benzylic chlorides. acs.org

Organocatalysis : Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of enantioselective transformations. nih.gov These catalysts can activate substrates towards nucleophilic attack, leading to the formation of chiral products with high enantioselectivity. nih.gov For example, the enantioselective synthesis of inherently chiral calix beilstein-journals.orgarenes has been achieved using a cascade reaction catalyzed by a chiral phosphoric acid, yielding products with greater than 95% enantiomeric excess. nih.gov This type of catalysis could potentially be adapted for the synthesis of chiral this compound derivatives.

Enzyme-Catalyzed Reactions : Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. A bienzymatic cascade using an ene-reductase and an alcohol dehydrogenase has been developed for the synthesis of enantiopure chlorohydrins from α-chloroenones. acs.org This method provides excellent conversion and high enantioselectivity under mild reaction conditions. acs.org

Controlling the relative stereochemistry of multiple stereocenters within the cyclohexanol (B46403) ring is a significant challenge.

Substrate-Controlled Reactions : The existing stereochemistry in a starting material can direct the formation of new stereocenters. For example, in the synthesis of oxaspirolactones, the chirality of the starting pentynol can influence the diastereomeric ratio of the product, indicating a transfer of chiral information. uniovi.es

Reagent-Controlled Reactions : The choice of reagents can dictate the stereochemical outcome of a reaction. For instance, the halogenation of alkenes, such as cyclohexene (B86901), proceeds via an anti-addition mechanism, leading to the formation of trans-dihalides. masterorganicchemistry.com This stereoselectivity is due to the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face. masterorganicchemistry.com

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding a chiral product. numberanalytics.com This method is a powerful tool for achieving high levels of stereocontrol. numberanalytics.commdpi-res.com

Amino Acid-Derived Auxiliaries : Amino acids and their derivatives are readily available chiral building blocks that can be used as chiral auxiliaries. researchgate.net For example, pyroglutamic acid derivatives have been employed as chiral auxiliaries in the asymmetric synthesis of tetrahydro-β-carbolines. researchgate.net

Carbohydrate-Based Auxiliaries : Carbohydrates offer a rich source of chirality and have been used as auxiliaries in various asymmetric reactions, including cycloadditions and conjugate additions. dokumen.pub

Traceless Auxiliaries : Recent developments have focused on the use of chiral lithium amides as traceless auxiliaries. escholarship.org These auxiliaries can direct the enantioselective and regioselective alkylation of β,γ-unsaturated carboxylic acids and are not incorporated into the final product. escholarship.org

Novel Functionalization and Derivatization Strategies for the Cyclohexanol Ring

The introduction of functional groups onto the cyclohexanol ring at specific positions is key to creating diverse derivatives of this compound.

Achieving regioselectivity in the introduction of chloro and chloromethyl groups is essential for the targeted synthesis of this compound.

Iron-Catalyzed Ortho-Halogenation : An iron-catalyzed method has been developed for the highly ortho-selective halogenation of aromatic amines and phenols. nih.gov This method utilizes a Lewis acid to promote proton transfer, which in turn directs the electrophilic substitution to the ortho position. nih.gov This strategy could potentially be adapted for the selective functionalization of cyclohexanol derivatives.

Halogenation of Alkenes : The reaction of alkenes with halogens like chlorine or bromine in the presence of water leads to the formation of halohydrins. masterorganicchemistry.com This reaction proceeds with anti-addition stereochemistry and, in the case of unsymmetrical alkenes, the hydroxyl group typically adds to the more substituted carbon (Markovnikov regioselectivity). masterorganicchemistry.com

Nucleophilic Opening of Epoxides : Halogen-containing stereocenters can be introduced with high stereoselectivity through the SN2 opening of epoxides with halide ions. nih.gov The regioselectivity of this reaction can be controlled by electronic effects or by the activation of one of the epoxide carbons. nih.gov

The introduction and manipulation of the hydroxyl group on the cyclohexanol ring are fundamental steps in the synthesis of this compound.

Chemoselective C-H Hydroxylation : A manganese catalyst has been developed that enables the chemoselective hydroxylation of methylene (B1212753) C-H bonds in the presence of more easily oxidized aromatic groups. google.com This allows for late-stage functionalization of complex molecules.

Controlled Oxidation of Cyclohexane (B81311) : The oxidation of cyclohexane to produce cyclohexanol and cyclohexanone (B45756) (KA oil) is a large-scale industrial process. semanticscholar.org Research has focused on improving the selectivity of this oxidation to favor the partial oxidation products over complete combustion. semanticscholar.org Relay catalysis systems have been designed to inhibit the deep conversion of these partial oxidation products. semanticscholar.org

Reduction of Cyclohexanones : The reduction of a cyclohexanone precursor is a common method to introduce the hydroxyl group. Various reducing agents and catalytic systems can be employed to control the stereochemistry of the resulting alcohol. For example, catalytic hydrogenation over platinum or rhodium catalysts can be used to reduce aromatic rings and other functional groups. rushim.ru

Multi-component Reactions and Cascade Sequences for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient synthetic strategy. mdpi.com Classic examples include the Hantzsch, Biginelli, and Ugi reactions. mdpi.comfrontiersin.orgorganic-chemistry.org These reactions are prized for their atom economy, reduction of intermediate isolation steps, and ability to rapidly generate molecular complexity. ijnc.ir

While no specific MCR has been documented for the direct synthesis of this compound, a hypothetical approach could involve a domino or cascade sequence. Such a process might start with a readily available cyclohexene derivative. For instance, a one-pot sequence could be envisioned involving a hydroformylation to introduce a formyl group, followed by an in-situ reduction to the alcohol and a subsequent chlorination of a masked hydroxymethyl group.

Cascade reactions, particularly those employing biocatalysis, offer a powerful avenue for producing chiral molecules. Bienzymatic cascades have been successfully used to synthesize optically active chlorohydrins from α-chloroenones. acs.org This approach utilizes an ene-reductase (ERED) to reduce the carbon-carbon double bond, followed by an alcohol dehydrogenase (ADH) to reduce the carbonyl group, achieving excellent conversions and high stereoselectivity under mild conditions. acs.org Applying a similar enzymatic logic could potentially yield specific stereoisomers of this compound from a suitable unsaturated precursor.

Optimization of Reaction Conditions and Yields for Scalable Research Applications

Moving a synthetic route from laboratory discovery to a scalable process requires meticulous optimization of all reaction parameters. This ensures reproducibility, high yield, cost-effectiveness, and safety.

The choice of solvent is critical, as it can significantly influence reaction rates, yields, and even the course of a reaction. In the synthesis of related intermediates, the addition of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) has been shown to have a positive effect on the product ratio. acs.org The study of solvent effects is crucial, with findings indicating that polar protic solvents can be particularly effective in promoting certain cyclization reactions. researchgate.net

Beyond yield, modern synthetic chemistry operates under the principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. scispace.com Key considerations include maximizing atom economy, using safer solvents, and minimizing waste. ijnc.ir A notable example of greening a process is the synthesis of the antidepressant sertraline, where replacing a multi-solvent system (methylene chloride, tetrahydrofuran (B95107), toluene, and hexanes) with a single ethanol solvent dramatically reduced solvent consumption and waste. scispace.com

Table 1: Solvent Selection and Green Chemistry Metrics

ParameterTraditional ApproachGreen Chemistry ApproachImpact
Solvent ChoiceOften chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) or polar aprotics (e.g., DMF).Water, ethanol, 2-MeTHF, or supercritical fluids (scCO₂). scispace.comReduces toxicity and environmental persistence.
Atom EconomyUse of stoichiometric reagents with poor atom economy (e.g., Wittig, Grignard).Catalytic reactions, cycloadditions, multi-component reactions. ijnc.irMaximizes incorporation of starting materials into the final product, reducing waste.
Energy ConsumptionProlonged heating or cooling cycles in large batch reactors.Microwave-assisted synthesis, continuous flow processing with improved heat transfer. ijnc.irReduces energy costs and associated carbon footprint.
Waste ReductionMultiple steps with isolation and purification of intermediates, leading to significant waste streams.Telescoped or one-pot reactions, catalytic cycles, solvent recycling. ijnc.irMinimizes process mass intensity (PMI) and disposal costs.

Catalysis is a cornerstone of modern synthesis, enabling efficient and selective transformations. In the synthesis of complex molecules that may contain the this compound moiety, various catalysts are employed. For instance, a second-generation route to a key intermediate for the drug Siponimod involved a nickel-catalyzed Kumada–Corriu coupling and a Blanc chloromethylation, which significantly increased the yield over previous methods. acs.org Palladium on carbon (Pd/C) is also frequently used for hydrogenation steps within these synthetic sequences. acs.org

For the synthesis of specific stereoisomers, asymmetric catalysis is indispensable. While not applied directly to this compound in the reviewed literature, the development of chiral ruthenium catalysts for asymmetric alkylations highlights the strategies used to achieve high enantioselectivity. acs.org The choice of catalyst, from transition metals like rhodium and copper to biocatalysts like enzymes, can dramatically alter the outcome and selectivity of a reaction. acs.orgresearchgate.net

Table 2: Comparison of Potential Catalyst Systems for Synthesis of Substituted Cyclohexanes

Catalyst TypeExample ReactionAdvantagesConsiderations
Palladium (e.g., Pd/C)Hydrogenation of a cyclohexene precursor. acs.orgHigh efficiency, widely available, robust.Can be expensive, requires hydrogen gas.
Nickel (e.g., Ni(acac)₂)Kumada–Corriu cross-coupling. acs.orgCost-effective alternative to palladium, versatile.Can be sensitive to air and moisture.
Rhodium (e.g., Rh₂(OAc)₄)Cyclopropanation, hydrogenation. researchgate.netHigh turnover numbers, effective for asymmetric synthesis.High cost and toxicity.
Enzymes (e.g., ADH, ERED)Asymmetric reduction of ketones and alkenes. acs.orgExtremely high stereoselectivity, mild reaction conditions (aqueous, room temp).Substrate specificity, potential for low stability under process conditions.
Lewis/Brønsted Acids (e.g., H₂SO₄, AlCl₃)Friedel-Crafts type reactions, chloromethylation. acs.orggoogle.comInexpensive, readily available.Often require stoichiometric amounts, can generate significant waste.

Process intensification aims to develop smaller, more efficient, and safer manufacturing plants. rsc.org A key enabling technology for this is continuous flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a tank. mdpi.comnih.gov This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and easier scalability. mdpi.comresearchgate.net

Continuous flow has been successfully applied to the synthesis of numerous active pharmaceutical ingredients, demonstrating its robustness and efficiency. mdpi.com For a reaction like chloromethylation, which can be hazardous, a flow process would be particularly advantageous. By using a microreactor or a tube reactor, reaction temperature can be precisely controlled, and hazardous intermediates are generated and consumed in situ, preventing their accumulation. nih.gov This leads to cleaner reaction profiles and often higher yields. nih.govmdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Processing for Chemical Synthesis

ParameterBatch ProcessingContinuous Flow Processing
Scalability Difficult; often requires re-optimization of conditions.Easier; achieved by running the process for a longer time or "numbering-up" reactors. researchgate.net
Safety Higher risk due to large volumes of reactants and potential for thermal runaway.Inherently safer due to small reactor volumes and superior heat exchange. nih.gov
Heat & Mass Transfer Often inefficient, leading to local hot spots and concentration gradients.Excellent heat and mass transfer due to high surface-area-to-volume ratios. mdpi.com
Reaction Control Less precise control over temperature, pressure, and residence time.Precise control over all reaction parameters. nih.gov
Productivity & Yield Can be lower due to side reactions and difficult optimization.Often results in higher yields and purity due to cleaner reaction profiles. mdpi.com

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is fundamental to optimizing a chemical transformation and controlling product distribution. For this compound, a likely synthetic route involves a chloromethylation reaction on a cyclohexanol precursor. A relevant industrial process is the Blanc chloromethylation, which is typically used on aromatic substrates but can be adapted for certain aliphatic compounds. acs.org

The mechanism for such a reaction would likely proceed via the in-situ formation of a highly electrophilic species from a formaldehyde (B43269) source (e.g., trioxane (B8601419) or paraformaldehyde) and a chlorinating agent (e.g., thionyl chloride or hydrogen chloride) under strong acid catalysis (e.g., sulfuric acid). acs.org This electrophile, potentially a chlorocarbenium ion (Cl-CH₂⁺) or a related complex, would then react with the cyclohexanol ring at the 4-position. The regioselectivity would be directed by the existing hydroxyl group, though the specific directing effects on a saturated ring are complex.

Detailed mechanistic studies, such as those performed for iridium-catalyzed C-C bond cleavage, often employ a combination of experimental techniques (kinetic analysis, isotope labeling) and computational modeling (Density Functional Theory) to elucidate the precise pathway, identify transition states, and understand the driving forces of the reaction. liverpool.ac.uk Such studies could reveal potential side reactions, such as the Prins reaction, which involves the condensation of an alkene with formaldehyde, or the formation of radical intermediates. aip.orgmetu.edu.tr A thorough mechanistic understanding would be key to suppressing these side pathways and maximizing the yield of the desired this compound.

Chemical Reactivity and Transformative Chemistry of 4 Chloromethyl Cyclohexan 1 Ol

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, readily displaced by a variety of nucleophiles.

The primary carbon of the chloromethyl group is an excellent site for Sₙ2 reactions, allowing for the straightforward introduction of oxygen, nitrogen, and sulfur nucleophiles.

Ether Formation: In the presence of a base, such as sodium hydride, alkoxides (RO⁻) can displace the chloride to form ethers. For example, the reaction of 4-(chloromethyl)cyclohexan-1-ol with sodium methoxide (B1231860) would yield 4-(methoxymethyl)cyclohexan-1-ol. A general method for such transformations involves the Williamson ether synthesis. researchgate.net

Amine Synthesis: Amines, being effective nucleophiles, can react with the chloromethyl group to produce substituted amines. This reaction often requires a base to neutralize the hydrochloric acid formed as a byproduct. For instance, reaction with ammonia (B1221849) would yield 4-(aminomethyl)cyclohexan-1-ol, while reaction with a primary or secondary amine would result in the corresponding secondary or tertiary amine, respectively. vulcanchem.com

Thioether Formation: Thiolates (RS⁻), which are excellent nucleophiles, readily react with this compound to form thioethers. These reactions are typically fast and efficient. For example, treatment with sodium thiophenoxide would produce 4-((phenylthio)methyl)cyclohexan-1-ol.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct
AlkoxideSodium Ethoxide (NaOEt)4-(Ethoxymethyl)cyclohexan-1-ol
AmineDiethylamine (Et₂NH)4-((Diethylamino)methyl)cyclohexan-1-ol
ThiolateSodium Thiophenoxide (NaSPh)4-((Phenylthio)methyl)cyclohexan-1-ol

Under certain conditions, the hydroxyl group of this compound can act as an internal nucleophile, leading to cyclization. Treatment with a base can deprotonate the alcohol, forming an alkoxide that can then attack the chloromethyl group in an intramolecular Sₙ2 reaction. This would result in the formation of a bicyclic ether, 1-oxa-spiro[2.5]octane. The feasibility of this reaction depends on the relative positioning of the functional groups (cis/trans isomerism) and the reaction conditions. smolecule.combiointerfaceresearch.com

Rearrangement reactions are less common for this specific substrate under standard nucleophilic substitution conditions but can be induced under strongly acidic conditions or via carbocationic intermediates, which are generally not favored for primary halides. libretexts.org

The nucleophilic substitution at the primary carbon of the chloromethyl group predominantly proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. masterorganicchemistry.com This is due to the low steric hindrance around the primary carbon and the instability of a primary carbocation that would be formed in an Sₙ1 pathway.

Key characteristics of the Sₙ2 reaction at the chloromethyl group include:

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. However, since the carbon of the chloromethyl group is not a stereocenter, this aspect is not directly observable in the product's stereochemistry in the same way it would be for a chiral secondary halide. The stereochemistry of the cyclohexyl ring itself (at C-1 and C-4) is unaffected by this reaction.

An Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is highly unfavorable for primary halides like the chloromethyl group because it would require the formation of a high-energy primary carbocation. masterorganicchemistry.com Therefore, reactions involving this group will almost exclusively follow the Sₙ2 pathway, ensuring a predictable outcome without rearrangement of the carbon skeleton.

Reactions of the Hydroxyl Group

The secondary alcohol functionality on the cyclohexane (B81311) ring offers another site for a variety of chemical transformations.

The hydroxyl group can be readily converted into esters and ethers to form various derivatives.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. nih.govgoogle.com For example, reacting this compound with acetic anhydride (B1165640) would yield 4-(chloromethyl)cyclohexyl acetate. Phase-transfer catalysis can also be employed for esterification. phasetransfercatalysis.com

Etherification: While the chloromethyl group is the primary site for ether formation via the Williamson synthesis, the hydroxyl group can also be converted into an ether. This typically involves deprotonation with a strong base like sodium hydride, followed by reaction with an alkyl halide. For instance, after converting the alcohol to its corresponding alkoxide, reaction with methyl iodide would yield 4-(chloromethyl)-1-methoxycyclohexane.

Table 2: Examples of Reactions at the Hydroxyl Group

Reaction TypeReagent ExampleProduct
EsterificationPropionyl Chloride4-(Chloromethyl)cyclohexyl propanoate
Etherification1. Sodium Hydride (NaH) 2. Benzyl (B1604629) Bromide1-(Benzyloxy)-4-(chloromethyl)cyclohexane

The secondary alcohol can be oxidized to a ketone or, in principle, the entire molecule can be subjected to reductive processes.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(chloromethyl)cyclohexan-1-one, using a variety of oxidizing agents. libretexts.orgsemanticscholar.org Common reagents for this transformation include chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇ and H₂SO₄), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The choice of oxidant is crucial to avoid unwanted side reactions, particularly with the alkyl chloride functionality.

Reduction: The term "reduction" in the context of the alcohol functionality itself is less common, as it is already in a reduced state compared to a ketone. However, the chlorine atom of the chloromethyl group can be reduced to a hydrogen atom, yielding 4-methylcyclohexan-1-ol. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org It is important to note that strong reducing agents like LiAlH₄ would also reduce any ketone if the alcohol had been previously oxidized.

Protection and Deprotection Strategies for Selective Functionalization

The presence of two reactive sites in this compound, the hydroxyl group and the chloromethyl group, necessitates the use of protecting groups to achieve selective functionalization. The choice of protecting group is crucial and depends on the desired reaction conditions for modifying the other functional group. slideshare.netunivpancasila.ac.id

Common strategies for protecting the hydroxyl group include the formation of ethers, such as methoxymethyl (MOM) ethers or tetrahydropyranyl (THP) ethers. uwindsor.ca These are acetals, stable under basic and reducing conditions, but can be removed by acid-catalyzed hydrolysis. uwindsor.catcichemicals.com For instance, the hydroxyl group can be protected as a THP ether by reacting this compound with dihydropyran in the presence of an acid catalyst. This allows for subsequent reactions at the chloromethyl position without affecting the hydroxyl group. Deprotection is typically achieved using a mild acid like pyridinium p-toluenesulfonate (PPTS) or acetic acid in a mixture of THF and water. uwindsor.ca

Another common protecting group for alcohols is the benzyl ether (Bn). uwindsor.ca It is introduced by reacting the alcohol with a benzyl halide in the presence of a base like sodium hydride. Benzyl ethers are robust and stable to a wide range of reagents, including acidic and basic conditions. uwindsor.ca Deprotection is usually accomplished by catalytic hydrogenation, a method that is generally orthogonal to the cleavage of many other protecting groups. uwindsor.ca

Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, are also widely used for protecting alcohols. uwindsor.catcichemicals.com They are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. A key advantage of silyl ethers is their tunable stability to acidic conditions and their selective removal using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca

Conversely, to functionalize the hydroxyl group, the chloromethyl group can be left unprotected if the reaction conditions are not nucleophilic or basic enough to cause substitution of the chlorine atom. However, for reactions requiring harsher conditions, the chloromethyl group might need to be converted to a less reactive functionality that can be later reverted.

The following table summarizes common protecting groups for the hydroxyl group and their typical deprotection conditions:

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
TetrahydropyranylTHPDihydropyran, Acid catalystAcetic acid/THF/H₂O or PPTS
MethoxymethylMOMChloromethyl methyl ether, BaseAcidic hydrolysis
BenzylBnBenzyl bromide, Base (e.g., NaH)H₂, Pd/C
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF or mild acid
TriisopropylsilylTIPSTIPS-Cl, ImidazoleTBAF

Rearrangement Reactions and Skeletal Modifications of the Cyclohexane Ring

The cyclohexane ring of this compound and its derivatives can undergo various rearrangement reactions, leading to significant skeletal modifications. These transformations are often triggered by the generation of a carbocation or other reactive intermediates on the ring. wiley-vch.de

One notable rearrangement is the pinacol-like rearrangement, which can be initiated from a diol precursor derived from this compound. For instance, the synthesis of a spiro[3.5]nonane skeleton, a core structure found in unique meroterpenoids, has been achieved through a pinacol-like rearrangement. jst.go.jp This type of rearrangement typically involves the 1,2-migration of an alkyl or aryl group to an adjacent carbocation, resulting in a ring expansion or contraction.

Ring expansion of the cyclohexane ring to a seven-membered ring, an azepine, has been observed in related systems. For example, the rearrangement of N-substituted 4-chloromethyl-1,4-dihydropyridines to N-substituted 1H-azepines proceeds through the formation of intermediate azabicyclo[4.1.0]heptene and dihydroazepine derivatives. rsc.org Although this specific example involves a dihydropyridine (B1217469) ring, it highlights the potential for chloromethyl-substituted cyclic systems to undergo ring expansion.

The conformational flexibility of the cyclohexane ring is also a key factor in its reactivity. researchgate.net The chair conformation is the most stable, but boat and skew-boat conformations are accessible and can be involved in reaction pathways. The substituents on the ring, including the chloromethyl and hydroxyl groups, influence the conformational equilibrium and can direct the stereochemical outcome of reactions.

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions of this compound Derivatives

The chloromethyl group in this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comchemie-brunschwig.ch These reactions significantly expand the synthetic utility of this building block.

After protection of the hydroxyl group, the alkyl chloride can participate in reactions like Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions. chemie-brunschwig.ch For instance, the protected derivative of this compound can be coupled with an organoboron reagent (in a Suzuki-Miyaura reaction), an organozinc reagent (in a Negishi reaction), or a Grignard reagent (in a Kumada reaction) in the presence of a suitable palladium or nickel catalyst to form a new C-C bond. chemie-brunschwig.chrsc.org

The following table provides a general overview of these cross-coupling reactions:

Reaction NameCoupling PartnersCatalystBond Formed
Suzuki-MiyauraOrganoboron reagent (R-B(OR)₂)PalladiumC-C
NegishiOrganozinc reagent (R-ZnX)Palladium or NickelC-C
KumadaGrignard reagent (R-MgX)Palladium or NickelC-C

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. For example, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the catalyst and prevent side reactions. rsc.org

Furthermore, derivatives of this compound can be transformed into organometallic reagents themselves. For instance, conversion of the chloromethyl group to an organolithium or Grignard reagent would allow it to act as a nucleophile in subsequent reactions. libretexts.orgyoutube.com However, the presence of the hydroxyl group would necessitate its protection prior to the formation of such a highly reactive organometallic species. youtube.com

Radical Reactions and Photochemistry of this compound Analogues

The C-Cl bond in this compound and the C-H bonds on the cyclohexane ring can undergo transformations via radical intermediates. nih.gov These reactions can be initiated by radical initiators, such as AIBN, or by photolysis. nih.gov

Radical C-H functionalization offers a direct way to introduce new functional groups onto the cyclohexane ring. nih.gov For example, in the presence of a suitable catalyst and oxidant, a C-H bond can be converted into a C-halogen or C-oxygen bond. While direct radical functionalization of this compound is not extensively documented, analogous reactions on cyclohexane are well-established. semanticscholar.org

Photochemical reactions can also be employed to generate radical species. Photoremovable protecting groups, for instance, utilize light to induce cleavage and release a functional group. acs.org While not a direct reaction of the this compound core, this principle can be applied in synthetic strategies involving this compound.

The generation of nitrogen-centered radicals via photoredox catalysis has been used for the functionalization of olefins. acs.org For instance, an amidyl radical can add to an alkene, and the resulting carbon-centered radical can be trapped. This type of chemistry could potentially be applied to derivatives of this compound that contain an olefinic moiety.

Furthermore, radical-polar crossover mechanisms, accessible through both photoredox and electrochemical methods, allow for the formation of bonds between a radical and a polar building block. nih.gov This strategy could be envisioned for the functionalization of derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Chloromethyl Cyclohexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(chloromethyl)cyclohexan-1-ol in solution. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), their connectivity, and spatial relationships, which is crucial for assigning the relative stereochemistry (cis/trans) and analyzing the conformational equilibrium of the cyclohexane (B81311) ring.

The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For a 1,4-disubstituted cyclohexane like this compound, this involves the interconversion between diaxial and diequatorial conformers for the cis isomer, and axial-equatorial to equatorial-axial conformers for the trans isomer. The relative populations of these conformers are determined by their steric energies. gmu.edu Low-temperature NMR studies on analogous substituted cyclohexanols have shown that the position of this equilibrium can be precisely measured. nih.govresearchgate.net

A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional NMR experiments is required for an unambiguous structural assignment. emerypharma.comuvic.ca

¹H NMR: The proton NMR spectrum provides initial information on the number of distinct proton environments. The chemical shifts of the protons on C1 (bearing the -OH group) and C7 (the chloromethyl group) are particularly diagnostic. The multiplicity and coupling constants (³JHH) of the H1 proton are critical for conformational analysis. organicchemistrydata.org A wide signal for H1 suggests an axial orientation due to large axial-axial couplings, while a narrow signal indicates an equatorial position with smaller equatorial-axial and equatorial-equatorial couplings.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, -90, and -135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca This helps confirm the presence of the five CH₂ groups, two CH groups (C1 and C4), and the chloromethyl carbon (C7). The chemical shift of carbons in the cyclohexane ring is sensitive to the axial or equatorial orientation of the substituents, a phenomenon known as the γ-gauche effect. researchgate.net

COSY (Correlation Spectroscopy): This 2D experiment maps proton-proton (¹H-¹H) couplings within the molecule, typically over two to three bonds. emerypharma.com It is used to trace the connectivity of the cyclohexane ring protons and to correlate the C4 proton with the protons of the chloromethyl group, confirming the attachment point of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). ipb.pt It provides a definitive link between the proton and carbon skeletons of the molecule, allowing for the unambiguous assignment of carbon resonances based on pre-assigned proton signals. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. researchgate.net This is particularly powerful for stereochemical and conformational assignment. For instance, in one conformer, a NOE between the axial H1 and axial H3/H5 would be observed, confirming their 1,3-diaxial relationship and thus the chair conformation.

The following table outlines the expected NMR data for the major conformer of trans-4-(chloromethyl)cyclohexan-1-ol, where both substituents are likely in the more stable equatorial position.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations (H to C) Key NOESY Correlations
C1-H~3.5-4.0 (multiplet)~68-72C2, C3, C5, C6H2ax, H6ax
C2, C6-H~1.2-1.4 (axial), ~1.8-2.0 (equatorial)~33-37C1, C3, C4, C5, C7H1, H3, H4, H5
C3, C5-H~1.1-1.3 (axial), ~1.7-1.9 (equatorial)~28-32C1, C2, C4, C6, C7H1, H2, H4, H6
C4-H~1.5-1.8 (multiplet)~40-44C2, C3, C5, C6, C7H2, H3, H5, H6, H7
C7-H₂~3.4-3.6 (doublet)~45-50C3, C4, C5H4
OHVariableN/AC1H1
Note: Expected values are estimates based on typical shifts for substituted cyclohexanols and may vary depending on solvent and concentration. sigmaaldrich.comcarlroth.com

While solution NMR provides data on averaged conformations, solid-state NMR (ssNMR) gives information about the molecule's structure in the solid phase. mdpi.com It is particularly sensitive to the local environment and can distinguish between different crystalline forms (polymorphs) or amorphous content. nih.gov

Polymorphism arises when a compound can crystallize in multiple distinct crystal lattices. These different forms can have unique physical properties. In ssNMR, the key technique is Cross-Polarization Magic Angle Spinning (CP/MAS). The resulting spectra can reveal polymorphism through differences in chemical shifts, as the carbon and proton resonances are highly sensitive to the specific packing and conformation in the crystal lattice. nih.govresearchgate.net For this compound, different polymorphs would likely exhibit distinct chair, boat, or twist-boat conformations, leading to different sets of peaks in the ¹³C CP/MAS spectrum. The analysis of ssNMR data, often supported by quantum chemical calculations, can help characterize these different solid forms. researchgate.netliverpool.ac.uk

Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to deduce structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the compound. For this compound, the molecular formula is C₇H₁₃ClO. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks separated by approximately 2 Da (for ³⁵Cl and ³⁷Cl) in a roughly 3:1 intensity ratio. msu.edu

Table of HRMS Data for this compound

Ion Formula Isotope Calculated m/z
[C₇H₁₃³⁵ClO]⁺ ³⁵Cl 148.0655
[C₇H₁₃³⁷ClO]⁺ ³⁷Cl 150.0625

Note: Calculated m/z values are for the protonated molecule [M+H]⁺ or radical cation M⁺• and may vary slightly based on the ionization method.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) which is then fragmented by collision with an inert gas. youtube.com The resulting product ions are then analyzed, providing a fragmentation fingerprint that is characteristic of the molecule's structure. nih.gov This is invaluable for structural elucidation and for identifying impurities.

For this compound, common fragmentation pathways for alcohols would be expected: pressbooks.pub

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion to give a fragment at m/z 130.0549 (for the ³⁵Cl isotope).

Alpha-Cleavage: Cleavage of bonds adjacent to the oxygen atom.

Loss of Chloromethyl Radical: Cleavage of the C4-C7 bond could lead to the loss of a ·CH₂Cl radical (49 Da).

Loss of HCl: Elimination of hydrogen chloride (HCl, 36 Da) is another possible pathway for chloro-substituted compounds.

The analysis of these fragmentation pathways helps to confirm the connectivity and functional groups present in the molecule. db-thueringen.de

X-Ray Crystallography for Solid-State Absolute Structural and Conformational Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and the absolute conformation and configuration of the molecule in the crystal lattice.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This technique would unambiguously establish:

The relative stereochemistry (cis or trans) of the hydroxyl and chloromethyl groups.

The exact conformation (chair, boat, or twist-boat) adopted by the cyclohexane ring in the solid state.

The precise bond lengths and angles for the entire molecule.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

While no publicly available crystal structure for this compound was found, analysis of related substituted cyclohexanol (B46403) structures shows that they typically adopt a chair conformation with bulky substituents in the equatorial position to minimize steric strain. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a fundamental tool for the structural analysis of this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present and their conformational arrangement. spectroscopyonline.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. FT-Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic laser light and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.comnih.gov

The key functional groups in this compound—the hydroxyl (-OH) group, the alkyl chloride (-CH₂Cl), and the cyclohexane ring—give rise to characteristic bands in the vibrational spectra.

Key Research Findings:

O-H and C-O Vibrations: The hydroxyl group is readily identified by a strong, broad O-H stretching band in the FT-IR spectrum, typically appearing in the 3600–3300 cm⁻¹ region due to hydrogen bonding. The corresponding C-O stretching vibration is found in the 1250–1000 cm⁻¹ range. msu.edu

C-H Vibrations: The cyclohexane ring and chloromethyl group feature sp³-hybridized C-H bonds, which exhibit stretching vibrations in the 3000–2850 cm⁻¹ region.

C-Cl Vibrations: The carbon-chlorine bond provides a crucial spectroscopic marker. The C-Cl stretching frequency is typically observed in the 850–550 cm⁻¹ region of the fingerprint region. orgchemboulder.com A wagging vibration of the -CH₂X (where X is a halogen) group can also be identified between 1300-1150 cm⁻¹. orgchemboulder.com

Conformational Insights:

The cyclohexane ring exists predominantly in a chair conformation. For this compound, this leads to different spatial arrangements (conformers) for its cis and trans isomers. Vibrational spectroscopy is highly sensitive to these conformational changes.

For substituted cyclohexanes, the frequency of a substituent's vibration often depends on whether it occupies an axial or equatorial position. slideshare.net The C-X bond (where X is a halogen or oxygen) in an equatorial position is generally stiffer and absorbs at a higher frequency than when it is in an axial position. msu.eduslideshare.net

In trans-4-(chloromethyl)cyclohexan-1-ol, the thermodynamically most stable chair conformation has both the -OH and -CH₂Cl groups in equatorial positions.

In cis-4-(chloromethyl)cyclohexan-1-ol, one substituent must be axial while the other is equatorial.

This conformational difference leads to distinct vibrational spectra. For example, the C-Cl and C-O stretching bands can appear as doublets or exhibit different wavenumbers for a mixture of conformers or for different isomers, respectively. msu.edu The analysis of these bands, often at variable temperatures, allows for the determination of the conformational equilibrium and the relative stability of the different conformers.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹) (FT-IR)Typical Wavenumber (cm⁻¹) (FT-Raman)Notes
O-H StretchAlcohol (-OH)3600 - 3300 (Broad)Weak or absentIntensity and position are sensitive to hydrogen bonding.
C-H StretchAlkane (sp³ C-H)3000 - 28503000 - 2850Strong intensity in both IR and Raman.
CH₂ Wag-CH₂Cl1300 - 1150VariableCharacteristic for terminal alkyl halides. orgchemboulder.com
C-O StretchSecondary Alcohol1250 - 1000WeakPosition is sensitive to axial/equatorial conformation. msu.edu
C-Cl StretchAlkyl Chloride850 - 550850 - 550Position is sensitive to axial/equatorial conformation.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules. These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. mdpi.com

Stereoisomerism of this compound:

The potential for chirality in this compound arises from its stereoisomerism.

cis-4-(Chloromethyl)cyclohexan-1-ol: This isomer possesses a plane of symmetry and is therefore an achiral meso compound. It will not exhibit a CD or ORD signal.

trans-4-(Chloromethyl)cyclohexan-1-ol: This isomer lacks a plane of symmetry and is chiral. It exists as a pair of non-superimposable mirror images, or enantiomers: (1R,4R)-4-(chloromethyl)cyclohexan-1-ol and (1S,4S)-4-(chloromethyl)cyclohexan-1-ol. These enantiomers will rotate plane-polarized light in equal but opposite directions.

Key Research Findings:

Principle of Enantiomer Differentiation: A sample containing an unequal mixture of the trans enantiomers will be optically active. CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε), while ORD measures the variation of optical rotation with wavelength. Enantiomers produce mirror-image CD and ORD spectra. This principle allows for the determination of enantiomeric purity and absolute configuration. researchgate.netresearchgate.net

Application to Chiral Alcohols: The direct chiroptical analysis of simple chiral secondary alcohols like the enantiomers of trans-4-(chloromethyl)cyclohexan-1-ol can be challenging. The hydroxyl and chloromethyl groups are weak chromophores, meaning they absorb light in the far-UV region and produce weak CD signals, making analysis difficult. nih.gov

Derivatization and Exciton Chirality: A common strategy to overcome this limitation is to chemically attach a chromophoric probe to the hydroxyl group. nih.govacs.org This creates a derivative with strong UV-Vis absorption bands. If a second chromophore is present or introduced, the spatial interaction between the two chromophores can generate a strong and predictable CD signal known as a Cotton effect. The "exciton chirality method" relates the sign of this Cotton effect to the absolute stereochemistry of the molecule, enabling unambiguous assignment of the absolute configuration (e.g., R vs. S). mdpi.com

Interactive Data Table: Conceptual Chiroptical Data for trans-4-(Chloromethyl)cyclohexan-1-ol Enantiomers

EnantiomerExpected ORD ResultExpected CD Spectrum
(1R,4R)-4-(chloromethyl)cyclohexan-1-olPositive Cotton EffectPositive Cotton Effect (Δε > 0)
(1S,4S)-4-(chloromethyl)cyclohexan-1-olNegative Cotton EffectNegative Cotton Effect (Δε < 0)

Note: The table illustrates the expected mirror-image relationship. The actual sign of the Cotton effect would depend on the specific electronic transitions and would be confirmed by comparing experimental data with quantum-mechanical calculations.

Computational and Theoretical Studies on 4 Chloromethyl Cyclohexan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. It is employed to understand the distribution of electrons within 4-(Chloromethyl)cyclohexan-1-ol, which in turn dictates its stability and reactivity. DFT calculations have been successfully used to understand the stereoselectivity in reactions of similar chlorinated cyclohexane (B81311) derivatives. sbq.org.br

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov While specific HOMO-LUMO gap values for this compound are not prominently available in dedicated studies, the principles of FMO theory allow for a qualitative understanding. The presence of electronegative oxygen and chlorine atoms would influence the energies of these orbitals. Computational methods are widely used to calculate these values and predict molecular behavior. lew.ro

Table 1: Significance of Frontier Molecular Orbitals

Orbital/Concept Significance
HOMO Represents the ability of a molecule to donate electrons. Higher energy indicates a better electron donor. researchgate.net
LUMO Represents the ability of a molecule to accept electrons. Lower energy indicates a better electron acceptor. researchgate.net

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.netnih.gov |

This table is generated based on established principles of Frontier Molecular Orbital theory.

The distribution of electron density in this compound is uneven due to the presence of the electronegative chlorine and oxygen atoms. An electrostatic potential (ESP) map can visually represent this charge distribution. These maps are valuable for understanding noncovalent interactions. usp.br

For this compound, an ESP map would show regions of negative electrostatic potential (typically colored red) concentrated around the hydroxyl group's oxygen and the chlorine atom of the chloromethyl group. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen. A significant feature related to the chlorine atom is the concept of a "σ-hole," which is a region of positive electrostatic potential on the halogen atom opposite the covalent bond. acs.org This positive region can engage in halogen bonding, a type of noncovalent interaction. acs.org

Conformational Analysis and Energy Minima Determination Using Molecular Mechanics and Dynamics Simulations

Molecules that are not rigid can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. For cyclic molecules like this compound, this analysis is crucial for understanding their structure and reactivity. uci.edu Molecular mechanics and molecular dynamics (MD) simulations are the primary computational tools used for this purpose. usp.bruci.edu

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. jkps.or.kr Other key conformations include the "boat" and "twist-boat" forms. The chair conformation is the most stable, while the twist-boat is a metastable state, and the boat form is a transition state between twist-boat isomers. jkps.or.krnih.gov

The interconversion between two different chair conformations, known as "ring flipping," is a fundamental process. nih.govyoutube.com This process proceeds through several higher-energy intermediates and transition states. jkps.or.krnih.gov

The pathway is generally as follows: Chair ↔ Half-Chair (Transition State) ↔ Twist-Boat ↔ Boat (Transition State) ↔ Twist-Boat ↔ Half-Chair (Transition State) ↔ Chair jkps.or.krnih.gov

For unsubstituted cyclohexane, the energy barrier for the chair-to-twist-boat conversion is approximately 10.4 kcal/mol, with the twist-boat conformer being about 5.5 kcal/mol less stable than the chair. nih.gov

Table 2: Relative Energies of Cyclohexane Conformations

Conformation Relative Energy (kcal/mol) Stability
Chair 0 Most Stable (Global Minimum)
Twist-Boat ~5.5 Metastable
Boat ~6.4 Transition State

This table is based on generalized data for the parent cyclohexane ring. The presence of substituents on this compound will alter these values.

For this compound, the substituents (-OH and -CH₂Cl) can occupy either axial or equatorial positions in the chair conformation. The relative stability of these conformers is determined by the steric and electronic interactions of the substituent groups.

The preference for a substituent to be in an equatorial versus an axial position is governed by steric and electronic effects.

Steric Interactions: When a bulky substituent is in an axial position, it experiences destabilizing steric repulsion with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). To minimize these interactions, large substituents preferentially occupy equatorial positions. For this compound, both the hydroxyl and chloromethyl groups will have a preference for the equatorial position to avoid this steric strain.

Electronic Interactions: The polar C-O and C-Cl bonds introduce dipole moments that can influence conformational preference. Computational studies on related molecules have shown that electronic effects, such as hyperconjugation and electrostatic interactions, can be quantified using methods like Natural Bond Orbital (NBO) analysis to explain conformational preferences and reactivity. sbq.org.br These interactions can sometimes override steric factors, particularly for smaller, highly electronegative substituents.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate and understand the factors that control reaction rates and selectivity. acs.orgsoton.ac.uk

For reactions involving substituted cyclohexanes, DFT calculations have been used to explain outcomes like diastereoselectivity. sbq.org.br For instance, in the reduction of a substituted chlorocyclohexanone, theoretical modeling of the transition states can show why a reducing agent preferentially attacks from one face of the molecule over the other. sbq.org.br This analysis involves examining steric repulsions and electronic effects in the transition state structures. sbq.org.br The transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. sbq.org.br

Computational studies allow for the investigation of various factors influencing a reaction, including the role of the catalyst, the solvent, and the electronic nature of substituents (electron-donating vs. electron-withdrawing). acs.org This provides deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net

Table 3: Compounds Mentioned

Compound Name
This compound
4-tert-butyl-2-chlorocyclohexanone

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Theoretical calculations, often employing Density Functional Theory (DFT), enable the location and analysis of transition state structures on the potential energy surface.

A relevant analogue for understanding reactions at the carbonyl group (in a precursor like 4-(chloromethyl)cyclohexanone) is the theoretical study of the reduction of substituted chlorocyclohexanones. For instance, in the reduction of 4-tert-butyl-2-chlorocyclohexanone by a reducing agent like N-selectride, computational models can identify and compare the energy of different transition states to explain the observed diastereoselectivity. sbq.org.br Calculations show that the approach of the nucleophile can occur from either the axial or equatorial face of the carbonyl group, leading to distinct transition states (TSA). sbq.org.br

These calculations reveal that the transition state leading to the equatorial alcohol is often more stable. sbq.org.br The stability is rationalized by analyzing steric and electronic factors, such as repulsive interactions between the incoming nucleophile and substituents on the cyclohexane ring. sbq.org.br Natural Bond Orbital (NBO) analysis can quantify these repulsive steric interactions, showing lower repulsion energies for the favored transition state. sbq.org.br

Table 1: Example of Calculated Repulsive Steric Interaction Energies (kcal/mol) for Transition States in the Reduction of a Substituted Chlorocyclohexanone Note: This data is illustrative, based on studies of analogous compounds like 4-tert-butyl-2-chlorocyclohexanone, as specific data for this compound precursors is not readily available. The principles of analysis are directly applicable.

Interacting FragmentsTransition State A (Axial Attack)Transition State B (Equatorial Attack)Energy Difference (kcal/mol)
Ketone Ring & NucleophileLower EnergyHigher Energy~1.9
Key Repulsive Orbital OverlapLower RepulsionHigher Repulsion~20.5

This interactive table is based on findings from studies on analogous chlorocyclohexanone systems. sbq.org.br

By characterizing these fleeting structures, chemists can understand why a particular isomer of this compound might be formed preferentially in a synthesis.

Prediction of Regio- and Stereoselectivity

Computational models are instrumental in predicting the regio- and stereoselectivity of reactions. For cyclohexane derivatives, the conformational preferences of the ring (chair, boat, twist-boat) and the orientation of substituents (axial vs. equatorial) are critical.

In reactions such as hydroxyl-directed cyclopropanations on analogous allylic cyclohexanols, computational studies help explain the high diastereocontrol observed. unl.pt The stereochemical outcome is often dictated by the formation of a transient complex between the reagent and the hydroxyl group of the cyclohexanol (B46403), which directs the reagent to a specific face of a double bond. unl.pt

For reactions involving this compound or its precursors, theoretical calculations can predict whether a reaction will favor the cis or trans isomer. In the case of the reduction of a 4-substituted cyclohexanone (B45756), computational analysis consistently shows that the transition state resulting from axial attack is more stable, leading to the formation of the equatorial alcohol as the major product. sbq.org.br This predictive power is crucial for designing synthetic routes that yield a specific stereoisomer, which is vital in fields where precise three-dimensional structure is key. These predictions are often rationalized using established models like the Cieplak or Felkin-Anh models, which are supported by computational energy calculations. sbq.org.br

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry offers methods to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectra. DFT and other ab initio methods can calculate properties like chemical shifts, coupling constants, and vibrational frequencies. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure and conformation of synthesized compounds like this compound.

For the related compound 4-chlorocyclohexan-1-ol, various molecular properties have been computed and are available in public databases, which serve as a benchmark for what can be calculated for the target molecule. nih.gov These calculations are typically performed using software that employs established theoretical models. nih.gov The validation of these computational predictions comes from comparison with experimentally obtained spectra, such as the GC-MS and IR spectra available for 4-chlorocyclohexanol. nih.gov

Table 2: Computed Properties for the Analogous Compound 4-Chlorocyclohexan-1-ol Note: This data is for 4-chlorocyclohexan-1-ol and serves as an example of properties that can be computationally predicted. The values would differ slightly for this compound.

Property NameProperty Value (Computed)Reference
Molecular Weight134.60 g/mol nih.gov
XLogP3-AA1.5 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Topological Polar Surface Area20.2 Ų nih.gov
Exact Mass134.0498427 Da nih.gov

This interactive table is based on data from PubChem for the related compound 4-chlorocyclohexan-1-ol. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their measured activity. In a non-clinical context, this "activity" could be any measurable property, such as binding affinity to a specific material, performance as a catalyst, or potential as a corrosion inhibitor. researchgate.netresearchgate.net

For the design of derivatives based on the this compound scaffold, a QSAR study would follow a general workflow:

Design and Synthesize a Library: A series of derivatives would be created, systematically modifying parts of the parent structure.

Measure Activity: The desired non-clinical property of each derivative would be experimentally measured.

Calculate Molecular Descriptors: For each molecule, a large number of numerical descriptors are calculated using software. These can be constitutional, topological, geometric, or electronic descriptors. researchgate.netnih.gov

Develop a QSAR Model: Statistical or machine learning methods are used to build a model that links the descriptors to the measured activity. nih.govnih.gov

Validate the Model: The model's predictive power is tested using both internal and external validation sets of compounds. researchgate.net

A hypothetical QSAR study for designing new derivatives of this compound for a specific application (e.g., as building blocks in polymer chemistry) might involve calculating the descriptors shown in the table below.

Table 3: Examples of Molecular Descriptors for a Hypothetical QSAR Study

Descriptor ClassExample DescriptorsRelevance
Electronic Dipole Moment, HOMO/LUMO energiesDescribes reactivity, polar interactions
Topological Wiener Index, Balaban IndexEncodes information about molecular size and branching
Physicochemical Molar Refractivity, LogPRelates to polarizability and solubility
3D/Geometric Molecular Surface Area, Molecular VolumeDescribes the size and shape of the molecule

This interactive table outlines the types of descriptors used in QSAR studies, which could be applied to derivatives of this compound. researchgate.netnih.gov

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with enhanced properties and reducing the need for extensive trial-and-error synthesis.

Applications of 4 Chloromethyl Cyclohexan 1 Ol in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The cyclohexane (B81311) ring is a prevalent motif in numerous natural products and biologically active compounds. acs.org 4-(Chloromethyl)cyclohexan-1-ol serves as a valuable starting material for the construction of elaborate molecular frameworks, including natural product analogs and heterocyclic systems that are of interest in non-clinical pharmaceutical research.

Construction of Natural Product Scaffolds and Analogs

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its potential as a chiral building block is significant, particularly when resolved into its constituent enantiomers. The cyclohexane unit is a core component of many complex natural products, and synthetic chemists often employ functionalized cyclohexanes derived from sources like aldohexoses to construct these targets. elsevierpure.com The dual functionality of this compound allows for the stepwise introduction of molecular complexity.

For instance, the hydroxyl group can be used to introduce the cyclohexane moiety into a larger molecule via esterification or etherification. Subsequently, the chloromethyl group can serve as a handle for further elaboration, such as the introduction of side chains or the formation of larger ring systems through intramolecular cyclization. This strategy is conceptually similar to the use of other bifunctional building blocks in the modular synthesis of polyene natural products, where iterative coupling reactions are employed to construct complex structures. nih.gov The cyclohexane ring can also be a precursor to other carbocyclic systems, for example, through ring-contraction or ring-expansion reactions, further broadening its applicability in the synthesis of diverse natural product analogs. acs.orgnih.gov

The table below illustrates potential synthetic transformations of this compound in the context of building complex molecular scaffolds.

Starting MaterialReagent/ConditionProduct TypePotential Application
This compound1. Acylation (e.g., with a chiral acid) 2. Nucleophilic substitution of -ClChiral ester with appended functional groupBuilding block for asymmetric synthesis
This compound1. Oxidation of -OH to ketone 2. Intramolecular cyclizationSpirocyclic or fused ring systemCore scaffold for natural product analogs
This compound1. Conversion of -OH to a leaving group 2. Reaction with a di-nucleophileBridged bicyclic compoundMimic of bicyclic natural product cores

Synthesis of Heterocyclic Systems and Pharmaceutical Intermediates (non-clinical)

The dual reactivity of this compound makes it an attractive precursor for the synthesis of various heterocyclic systems, particularly those containing spiro or fused rings. These structural motifs are of considerable interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. nih.gov

The synthesis of spiro-heterocycles can be envisaged through a sequence where one functional group of this compound reacts to form a ring, and the other is part of the spirocyclic junction. For example, the hydroxyl group could be oxidized to a ketone, which can then undergo condensation with a binucleophile (e.g., a hydrazine (B178648) or a urea (B33335) derivative) to form a spiro-heterocycle. The chloromethyl group can then be used for further functionalization. researchgate.net Alternatively, intramolecular reactions can lead to fused heterocyclic systems. For instance, conversion of the hydroxyl group to an amine, followed by intramolecular nucleophilic substitution of the chloride, would yield a fused azabicyclic system. The synthesis of various fused N-heterocycles often relies on such intramolecular cyclization strategies. researchgate.netias.ac.in

The development of scalable routes to key pharmaceutical intermediates often involves the use of readily available, functionalized building blocks. acs.org For example, a related compound, 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, is a key intermediate for the synthesis of Siponimod. acs.org By analogy, this compound could serve as a precursor for various non-clinical pharmaceutical intermediates where a functionalized cyclohexane ring is required. The chloromethyl group can be converted to other functionalities, such as an azide (B81097) for click chemistry or a phosphonium (B103445) salt for Wittig reactions, further expanding its synthetic utility. rsc.org

Below is a table outlining potential pathways to heterocyclic systems from this compound.

Reaction TypeIntermediate from this compoundSubsequent ReactionResulting Heterocyclic System
Spirocyclization4-(Chloromethyl)cyclohexan-1-one (via oxidation)Reaction with a 1,2- or 1,3-dinucleophileSpiro-oxazolidine, spiro-pyrimidine, etc.
Fused Ring Formation4-(Aminomethyl)cyclohexan-1-ol (via substitution of Cl)Intramolecular cyclization (e.g., Mitsunobu)Fused oxazine (B8389632) derivative
Fused Ring Formation1-Azido-4-(chloromethyl)cyclohexane (via substitution of OH)Intramolecular [3+2] cycloadditionFused triazole derivative

Monomer or Intermediate in Polymer Chemistry

The presence of two reactive sites makes this compound a candidate for use as a bifunctional monomer in step-growth polymerization or as an intermediate for the synthesis of more complex monomers for chain-growth polymerization. The rigid cyclohexane backbone can impart desirable thermal and mechanical properties to the resulting polymers.

Design and Synthesis of Functional Polymers and Copolymers

This compound can be directly employed as an A-B type monomer in polycondensation reactions. For example, reaction with a base could lead to the formation of a polyether through intermolecular etherification. More controllably, it can be used in conjunction with other monomers to create functional polyesters and polyurethanes. google.com The hydroxyl group can participate in esterification with a dicarboxylic acid, while the chloromethyl group remains as a pendant functional handle along the polymer chain. This pendant group can be used for post-polymerization modification, allowing for the tailoring of the polymer's properties.

For instance, the chloromethyl groups on a polyester (B1180765) backbone can be quaternized to create ionomers or reacted with nucleophiles to attach specific functional moieties. This approach is analogous to the use of other functional monomers in creating polymers with tailored properties. nih.gov The incorporation of the cycloaliphatic ring from this compound is expected to enhance the thermal stability and mechanical strength of the resulting polymers compared to their purely aliphatic counterparts. rsc.org

The following table summarizes potential polymers that can be synthesized using this compound or its derivatives.

Polymer TypeRole of this compoundCo-monomer(s)Key Feature of Resulting Polymer
Functional PolyesterBifunctional monomer (diol component)Dicarboxylic acid (e.g., adipic acid)Pendant chloromethyl groups for post-functionalization
PolyurethaneChain extender or diol componentDiisocyanate (e.g., MDI, TDI)Enhanced thermal stability due to cycloaliphatic ring
PolyetherA-B monomerSelf-condensationAlicyclic polyether backbone

Surface Modification of Polymeric Materials

The reactive chloromethyl group of this compound makes it a suitable agent for the surface modification of materials. nih.gov It can be grafted onto surfaces that possess nucleophilic groups (e.g., hydroxyl or amine groups) to introduce the cyclohexyl moiety and a hydroxyl group for further functionalization. This is conceptually similar to the use of 4-(chloromethyl)-phenyl trichlorosilane (B8805176) for the surface functionalization of alloys, where the chloromethyl group provides a site for further chemical reactions. nih.gov

In the context of polymeric materials, a surface rich in hydroxyl or amine groups could be reacted with this compound to create a new surface layer. This layer would alter the surface properties, such as hydrophilicity, and provide reactive hydroxyl groups for subsequent grafting of other molecules or polymers. This "grafting from" approach can be used to create polymer brushes on a surface, significantly altering its properties. While direct examples with this compound are scarce, the principle is well-established with other chloromethyl-functionalized molecules in radiation grafting and other surface modification techniques. mdpi.comjsta.cl

Analytical Methodologies for Research and Process Monitoring of 4 Chloromethyl Cyclohexan 1 Ol

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatography is a cornerstone for the analysis of 4-(chloromethyl)cyclohexan-1-ol, enabling the separation and quantification of the main compound, its isomers, and any impurities. chiralpedia.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques. chiralpedia.comnih.govgoogle.commichigan.gov

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Separations

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound. It is particularly valuable for separating non-volatile or thermally sensitive compounds. In the context of this specific compound, HPLC is instrumental in separating its diastereomers and enantiomers, which often exhibit different biological activities. chiralpedia.com

The separation of diastereomers can often be achieved using normal-phase HPLC with a silica (B1680970) gel column. nih.govresearchgate.net For instance, if the alcohol is derivatized with a chiral reagent, the resulting diastereomeric esters can be separated. researchgate.net The separation of enantiomers, however, requires a chiral environment. chiralpedia.com This is typically achieved by using a chiral stationary phase (CSP). chiralpedia.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. chiralpedia.com The choice of mobile phase and the specific CSP are critical for achieving optimal separation. chiralpedia.com In some cases, reaction progress can be monitored using HPLC to determine the disappearance of starting materials and the formation of products. google.com

Table 1: General HPLC Parameters for Chiral and Diastereomeric Separations

ParameterTypical Setting for Diastereomer SeparationTypical Setting for Enantiomer Separation
Stationary Phase Silica GelChiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Non-polar solvent mixtures (e.g., hexane/ethyl acetate)Polar or non-polar solvent mixtures depending on the CSP and analyte
Detection UV, Refractive Index (RI)UV, Circular Dichroism (CD)

This table provides a general overview. Specific conditions must be optimized for each application.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for the purity assessment of this compound and the analysis of volatile byproducts from its synthesis. google.commichigan.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information. researchgate.netscispace.com

For the analysis of residual solvents or volatile impurities, a headspace GC (HS-GC) method is often employed. researchgate.netscispace.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC. scispace.com The choice of the GC column is critical for achieving good separation. Capillary columns with various stationary phases, such as those based on polyethylene (B3416737) glycol or polysiloxane, are commonly used. michigan.govresearchgate.net

Table 2: Typical GC Conditions for Volatile Impurity Analysis

ParameterExample Condition
Column HP-Innowax polyethylene glycol (30 m x 250 µm x 0.25 µm) researchgate.netscispace.com
Carrier Gas Nitrogen or Helium scispace.comchromforum.org
Injector Temperature 140°C scispace.com
Detector Flame Ionization Detector (FID) scispace.com
Oven Program Temperature gradient optimized for the specific analytes of interest

This table presents example conditions. Method development and validation are essential for specific applications.

Quantitative Spectroscopic Methods for Reaction Monitoring and Yield Determination

Spectroscopic techniques provide a rapid and non-destructive means to monitor reaction progress and determine the yield of this compound. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are particularly useful in this regard. researchgate.net

FTIR spectroscopy can be used to monitor the appearance of characteristic absorption bands of the product and the disappearance of the reactants' bands. For instance, the formation of the hydroxyl group in this compound can be tracked by the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹. nih.gov

NMR spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provides detailed structural information and can be used for quantitative analysis. By integrating the signals corresponding to specific protons or carbons of the product and an internal standard, the reaction yield can be accurately determined.

Chiral Separation Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS with chiral columns)

Determining the enantiomeric excess (e.e.) is critical when one enantiomer of this compound is desired for a specific application. Chiral separation techniques are essential for this purpose. nih.govnih.gov

Chiral HPLC, as discussed in section 7.1.1, is a primary method for separating enantiomers and determining their relative amounts. chiralpedia.com By integrating the peak areas of the two enantiomers, the enantiomeric excess can be calculated.

Chiral gas chromatography is another powerful technique for enantiomeric separation, particularly for volatile compounds. nih.govmdpi.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. nih.gov For example, a study on the separation of the enantiomers of a related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, successfully employed a chiral GC column (Rt-bDEXse) to achieve baseline separation. nih.gov The separated enantiomers can be detected and quantified using a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov

Impurity Profiling and Degradation Product Analysis in Synthetic Routes

Impurity profiling is a critical aspect of drug development and chemical manufacturing to ensure the safety and efficacy of the final product. ajrconline.orgijprajournal.com It involves the identification and quantification of all potential impurities, including starting materials, by-products, intermediates, and degradation products. ajrconline.orgresearchgate.net

The synthesis of this compound can potentially lead to the formation of various impurities. These can arise from side reactions, incomplete reactions, or the degradation of the product under certain conditions. europa.eu For example, the reaction of 4,4'-isopropylidenedicyclohexanol (B1347063) with 1-chloro-2,3-epoxypropane can lead to oligomeric reaction products. europa.eu

Analytical techniques such as HPLC and GC, often coupled with mass spectrometry (LC-MS, GC-MS), are indispensable for impurity profiling. ajrconline.orgresearchgate.net These methods allow for the separation of impurities from the main compound and their subsequent identification based on their mass spectra and fragmentation patterns. ajrconline.org Understanding the impurity profile is crucial for optimizing the synthetic route to minimize the formation of unwanted substances. researchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of this compound and its related substances. google.commichigan.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of GC with the identification capabilities of MS. nih.govekb.eg It is particularly useful for identifying and quantifying volatile and semi-volatile compounds, including impurities and degradation products. nih.govnih.gov The mass spectrometer provides information about the molecular weight and fragmentation pattern of each separated component, allowing for its structural elucidation. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. lcms.cznih.gov LC-MS can be used to monitor reaction progress, identify intermediates, and characterize impurities in the synthesis of this compound. nih.govgoogle.com The combination of liquid chromatography for separation with mass spectrometry for detection provides high sensitivity and selectivity. nih.gov

Green Chemistry Principles and Sustainable Synthesis Considerations for 4 Chloromethyl Cyclohexan 1 Ol

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are fundamental metrics for evaluating the efficiency and environmental footprint of a chemical synthesis.

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more efficient process with less waste generated in the form of by-products. For instance, a common route to alcohols is the reduction of the corresponding ketone. The atom economy for the synthesis of 4-(Chloromethyl)cyclohexan-1-ol via the reduction of 4-(chloromethyl)cyclohexan-1-one using sodium borohydride (B1222165) (NaBH₄) can be analyzed as follows. The balanced reaction, where one mole of NaBH₄ can reduce four moles of the ketone, is:

4 C₇H₁₁ClO + NaBH₄ + 4 H₂O → 4 C₇H₁₃ClO + NaB(OH)₄

The calculation for one mole of product simplifies the perspective on reactant efficiency.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

ParameterValueDetails
Desired Product This compoundC₇H₁₃ClO
Molecular Weight of Product148.63 g/mol
Reactants (per mole of product)
4-(chloromethyl)cyclohexan-1-one146.61 g/mol C₇H₁₁ClO
Sodium Borohydride (0.25 eq)9.46 g/mol 0.25 * 37.83 g/mol
Water (for workup)18.02 g/mol H₂O
Total Mass of Reactants 174.09 g/mol
Atom Economy (%) 85.4% (148.63 / 174.09) * 100

An atom economy of 85.4% is relatively high, but it does not account for solvents, excess reagents, or waste from workup procedures.

The E-Factor , developed by Roger Sheldon, provides a more holistic view by quantifying the total mass of waste produced per unit mass of product (E-Factor = Total kg Waste / kg Product). This metric includes solvent losses, reaction by-products, and purification waste, offering a practical measure of a process's environmental impact. While a specific E-Factor for this compound production is not publicly available, fine chemical and pharmaceutical manufacturing processes typically have high E-Factors, often ranging from 5 to over 100. Lowering the E-Factor can be achieved by recycling solvents, using catalytic rather than stoichiometric reagents, and optimizing reaction conditions to maximize yield and minimize by-product formation. acs.org For example, developing protocols where the reaction medium can be recovered and reused can significantly lower the E-factor. acs.org

Solvent Selection and Replacement Strategies, Including Deep Eutectic Solvents and Aqueous Media

Solvent choice is critical in green chemistry as solvents often constitute the largest mass component in a chemical reaction and contribute significantly to waste, energy use, and toxicity. Traditional syntheses of haloalcohols might use volatile organic compounds (VOCs) like tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.com Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Halohydrin formation, a key reaction type for synthesizing haloalcohols, can be performed by treating an alkene with a halogen in the presence of water. byjus.comwikipedia.orgopenstax.org This approach directly incorporates water as a reactant and solvent. masterorganicchemistry.comchemistrysteps.com While the solubility of organic substrates like a cyclohexene (B86901) precursor might be low, techniques such as using co-solvents like dimethyl sulfoxide (B87167) (DMSO) or phase-transfer catalysts can overcome this limitation. openstax.org

Deep Eutectic Solvents (DESs): DESs have emerged as a promising class of green solvents. mdpi.com They are mixtures of two or more compounds, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which form a eutectic with a melting point much lower than the individual components. rsc.orgacs.org DESs are attractive because they are often biodegradable, non-toxic, have low vapor pressure, and can be prepared from inexpensive, readily available materials. mdpi.comresearchgate.net They can act as both the solvent and a catalyst, potentially simplifying processes. researchgate.net For the synthesis of this compound, a DES could be employed in the reduction step, and studies have shown their utility in various alcohol syntheses and separations. researchgate.netresearchgate.net

Interactive Data Table: Comparison of Solvent Properties

Solvent TypeExamplesAdvantagesDisadvantages
Conventional Organic THF, Dichloromethane, TolueneHigh solubility for organic compounds, well-established.Often volatile, flammable, toxic, and/or derived from petrochemicals.
Aqueous Media WaterNon-toxic, non-flammable, inexpensive, widely available.Poor solubility for many nonpolar organic reactants, high energy cost for removal.
Deep Eutectic Solvents (DESs) Choline Chloride:Urea, Choline Chloride:GlycerolLow toxicity, biodegradable, low vapor pressure, tunable properties, potential catalytic activity. mdpi.comresearchgate.netCan be hygroscopic, higher viscosity, product separation can be challenging. rsc.orgresearchgate.net

Development of Catalysts for Environmentally Benign Syntheses

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thereby reducing energy consumption and waste.

Heterogeneous Catalysts: For a ketone reduction pathway, traditional stoichiometric reagents like NaBH₄ could be replaced by catalytic hydrogenation. This process uses molecular hydrogen (H₂) as the reductant and a heterogeneous catalyst such as platinum, palladium, or ruthenium on a solid support (e.g., carbon). The only by-product is water (if any), leading to a very high atom economy. Solid catalysts are easily separated from the reaction mixture by filtration and can be recycled, minimizing waste and cost. researchgate.net For example, organic-inorganic hybrid catalysts have been developed for the oxidation of cyclohexane (B81311), demonstrating the potential for creating robust, selective, and recyclable catalytic systems. researchgate.net

Catalytic Epoxide Opening: If the synthesis proceeds via the ring-opening of a corresponding epoxide, catalysts can ensure high regioselectivity, leading to the desired isomer of this compound. Lewis acids like ceric ammonium (B1175870) nitrate (B79036) have been shown to effectively catalyze the opening of epoxides with halide sources under mild conditions. researchgate.net The development of solid acid catalysts or recyclable homogeneous catalysts for this transformation would be a significant green advancement. researchgate.net

Organocatalysis: This field uses small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. For instance, thiourea-based organocatalysts have been developed for various transformations, including epoxide openings, offering an environmentally benign alternative to metal-based catalysts. uni-giessen.de Biomass-derived materials, such as those from fruit peels, are also being explored as cheap, renewable, and effective catalysts for reactions like the synthesis of β-amino alcohols from epoxides, a process analogous to halohydrin synthesis. nih.gov

Interactive Data Table: Catalytic Strategies for this compound Synthesis

Reaction StepCatalyst TypeExampleGreen Advantages
Ketone Reduction Heterogeneous Metal CatalystPt/C, Ru/C, Pd/CHigh atom economy (uses H₂), catalyst is easily separable and recyclable, reduces inorganic salt waste. researchgate.net
Epoxide Opening Solid Acid CatalystZeolites, Sulfonated ResinsAvoids corrosive liquid acids, easily separable, recyclable, minimizes waste. researchgate.net
Epoxide Opening OrganocatalystThiourea derivativesMetal-free, avoids heavy metal toxicity, often biodegradable, based on abundant elements. uni-giessen.de
Cyclohexane Oxidation Hybrid Organic-InorganicCu(II)-Schiff base on silica (B1680970)High selectivity, recyclable, uses environmentally friendly oxidant (H₂O₂). researchgate.net

Waste Minimization, By-product Utilization, and Life Cycle Assessment

A holistic approach to sustainable synthesis extends beyond the reaction vessel to encompass the entire process, from raw materials to final product disposal.

Waste Minimization and By-product Utilization: The most effective way to manage waste is to prevent its formation in the first place (source reduction). ahu.edu This involves optimizing reactions to achieve near-100% yield and selectivity. When waste is unavoidable, strategies for its management are crucial. This includes segregating waste streams to facilitate recycling and recovery. purdue.edubu.edu For example, solvents used in the synthesis of this compound should be recovered and purified for reuse. Some industrial processes are designed to recover by-products from waste streams, which can then be purified and sold or reused in the plant. environmentclearance.nic.in In the case of the borohydride reduction, the sodium borate (B1201080) by-product has low value and is typically treated as waste, highlighting the advantage of catalytic routes that produce less waste.

Life Cycle Assessment (LCA): LCA is a comprehensive methodology for evaluating the environmental impacts of a product throughout its entire life cycle—from raw material extraction ("cradle") to processing, manufacturing, use, and final disposal ("grave"). lifecycleinitiative.orgnih.gov An LCA for this compound would quantify inputs (energy, raw materials) and outputs (emissions, waste) at every stage. This analysis helps identify "hotspots"—the stages with the most significant environmental impact—allowing manufacturers to focus their improvement efforts. wbcsd.org For example, an LCA might reveal that the energy required for purification is a major contributor to the product's carbon footprint, prompting research into more energy-efficient separation techniques. Integrating LCA into the design of the synthesis process can lead to more sustainable and environmentally responsible chemical manufacturing. researchgate.netsupergen-bioenergy.net

Energy Efficiency in Production Processes

The chemical industry is a major consumer of energy, accounting for a significant portion of industrial energy use and greenhouse gas emissions. solubilityofthings.comabb.com Improving energy efficiency is therefore a critical component of green chemistry and sustainable production.

Key strategies for enhancing energy efficiency in the production of this compound include:

Catalysis: As previously discussed, using catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, which directly reduces energy input. solubilityofthings.com

Process Intensification: This involves developing novel equipment and techniques that improve process efficiency. Continuous flow reactors, for example, offer superior heat and mass transfer compared to traditional batch reactors, leading to faster reactions, better yields, and lower energy consumption. mdpi.com Combining multiple synthetic steps into a single "one-pot" or "telescoped" process can also eliminate the need for energy-intensive workup and purification steps between stages.

Efficient Equipment and Digitalization: Replacing older equipment with modern, energy-efficient motors, pumps, and variable speed drives can lead to substantial electricity savings. business-reporter.co.uk Furthermore, the use of digital technologies like process modeling and "digital twins" can simulate and optimize plant operations in real-time to minimize energy use without compromising productivity or safety. chemicalprocessing.com Recent studies indicate that digital technologies can cut energy consumption by 15-25% in various chemical processes. chemicalprocessing.com

By systematically applying these principles, the production of this compound can be made more economically viable and environmentally sustainable.

Future Research Directions and Outlook for 4 Chloromethyl Cyclohexan 1 Ol

Exploration of Undiscovered Reactivity and Novel Transformation Pathways

While the primary alcohol and alkyl chloride moieties suggest a range of classical transformations, significant opportunities exist in uncovering less conventional reaction pathways. The spatial relationship between the two functional groups, dictated by the cis or trans stereochemistry of the cyclohexane (B81311) ring, could be exploited to facilitate novel intramolecular reactions or to direct reactivity in unique ways.

Future research could focus on:

Catalytic C-H Activation: Direct functionalization of the cyclohexane ring's C-H bonds, guided by the existing hydroxyl or chloromethyl groups, represents a frontier in streamlining synthetic routes. Strategies involving palladium or rhodium catalysis, which have shown success in complex settings, could lead to the direct introduction of new functional groups, bypassing multi-step protection and activation sequences. uni-konstanz.de

Electrochemical Synthesis: Electrochemical methods offer novel approaches for generating radical intermediates under mild conditions. cardiff.ac.uk The electrochemical oxidation of the alcohol or reduction of the chloride in 4-(chloromethyl)cyclohexan-1-ol could initiate radical cascades, leading to ring-opening, ring-closing, or distal functionalization reactions that are inaccessible through traditional thermal methods. cardiff.ac.uk

Gold-Catalyzed Transformations: The development of gold-catalyzed reactions has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation. bham.ac.uk Investigating the interaction of this compound derivatives with gold catalysts could unveil novel skeletal rearrangements or cyclization patterns. bham.ac.uk

Photoredox Catalysis: This rapidly evolving field could enable new transformations by accessing excited-state reactivity. For instance, the chloromethyl group could participate in single-electron transfer (SET) processes to form alkyl radicals, which could then engage in a variety of coupling or addition reactions.

Exploration into these areas will expand the synthetic toolbox available for this scaffold, potentially leading to the discovery of entirely new molecular architectures derived from this compound.

Development of Highly Efficient and Selective Synthetic Strategies, including Asymmetric Synthesis

The presence of two stereocenters in this compound (at C1 and C4) means it can exist as four stereoisomers. Accessing these isomers in high purity is critical for applications in pharmaceuticals and materials science, where specific three-dimensional arrangements are paramount. Consequently, a major research thrust is the development of stereoselective synthetic methods.

Key areas for development include:

Asymmetric Catalysis: The use of chiral catalysts for the enantioselective reduction of a precursor ketone, 4-(chloromethyl)cyclohexan-1-one, is a promising strategy. Oxazaborolidine-based systems (CBS reduction) and transition metal complexes with chiral ligands have proven effective for the asymmetric reduction of a wide array of ketones and could be adapted for this purpose. acs.org Similarly, chiral ruthenium catalysts have shown efficacy in the asymmetric alkylation of phosphines with benzylic chlorides, a reaction type relevant to the chloromethyl group. acs.org

Enzymatic and Bienzymatic Cascades: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) can perform highly enantioselective reductions of ketones, while other enzymes could be used for kinetic resolution of the racemic alcohol or chloride. A bienzymatic cascade, perhaps combining an ene-reductase (ERED) and an ADH on a precursor like 4-(chloromethyl)cyclohex-2-en-1-one, could establish both stereocenters in a single pot with high diastereomeric and enantiomeric excess. acs.org

Substrate-Controlled Synthesis: Leveraging the inherent stereochemistry of a chiral starting material, such as a derivative of quinic acid or shikimic acid, could provide a reliable route to a single stereoisomer.

Polymer-Supported Reagents: The use of chiral reagents anchored to a solid support facilitates easier purification and catalyst recycling, enhancing process efficiency. psu.edumdpi.com Chiral amino alcohols immobilized on polystyrene resins have been successfully used to prepare chiral reducing agents for the asymmetric synthesis of alcohols with high optical purity. psu.edu

Table 1: Potential Asymmetric Synthetic Strategies for this compound
StrategyPrecursor SubstrateKey Reagent/CatalystPotential AdvantagesAnalogous Literature precedent
Asymmetric Transfer Hydrogenation4-(Chloromethyl)cyclohexan-1-oneChiral Ru or Rh complexesHigh enantioselectivity, operational simplicity. acs.org
Enzymatic Reduction4-(Chloromethyl)cyclohexan-1-oneAlcohol Dehydrogenase (ADH)Excellent enantioselectivity (>99% ee), mild conditions, green process. acs.org
Borane-Mediated Asymmetric Reduction4-(Chloromethyl)cyclohexan-1-oneCBS Catalyst (e.g., from (S)-prolinol)Well-established, predictable stereochemical outcome. psu.edu
Kinetic Resolutionrac-4-(Chloromethyl)cyclohexan-1-olLipase (for acylation)Separation of enantiomers from a racemic mixture.N/A
Chiral Boron "Ate" Complexesα-(Carbamoyloxy)alkylboronic ester derivativeChiral diols (e.g., DIPED, DICHED)Stereospecific 1,2-migration with inversion of configuration. thieme-connect.de

Expansion of Applications in Emerging Fields (e.g., smart materials, supramolecular chemistry)

The dual functionality of this compound makes it an attractive monomer or cross-linking agent for advanced materials. Its rigid, non-aromatic core distinguishes it from more common building blocks like bisphenol A or terephthalic acid.

Future applications could be found in:

Smart Materials: "Smart" materials respond to external stimuli such as light, temperature, or pH. researchgate.net The hydroxyl and chloromethyl groups can serve as anchor points to graft this compound onto polymer backbones. The resulting material could exhibit altered properties, such as tunable hydrophilicity or mechanical strength, based on the stereochemistry and concentration of the grafted cyclohexane units. researchgate.net For example, polymers containing this unit could be developed for applications in drug delivery or sensor technology. researchgate.netmlunias.com

Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. taylorfrancis.comamu.edu.pl The hydroxyl group is an excellent hydrogen bond donor and acceptor, while the cyclohexane ring can participate in van der Waals and hydrophobic interactions. By derivatizing the chloromethyl group, for example, into a larger recognition motif, this compound could be used to construct complex host-guest systems, molecular cages, or even supramolecular metal-organic frameworks (SMOFs). researchgate.netbeilstein-journals.org The defined stereochemistry of the cyclohexane ring would be crucial in directing the three-dimensional assembly of these structures. beilstein-journals.org

Advanced Polymers and Resins: As a di-functional monomer, it can be used in polycondensation reactions to create novel polyesters or polyethers. The incorporation of the alicyclic cyclohexane ring into the polymer backbone, as opposed to aromatic rings, can impart properties such as improved transparency, weatherability, and a higher glass transition temperature. This could be valuable for specialty coatings, optical plastics, or high-performance composites. The properties of fluoropolymers, for instance, are often tuned by copolymerization to reduce crystallinity and improve processability. acs.org A similar principle applies here, where this compound could act as a modifying co-monomer.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of reactions involving multifunctional molecules like this compound presents an ideal challenge for artificial intelligence (AI) and machine learning (ML) tools. These technologies can dramatically accelerate the research and development cycle. ijsea.com

Key integrations include:

Reaction Outcome and Selectivity Prediction: ML models, particularly graph neural networks, can be trained on vast reaction databases to predict the major products of a reaction, including its regioselectivity and stereoselectivity. eurekalert.orgacs.org For this compound, an AI model could predict whether a reagent will react at the alcohol or the chloride, and how the ring's stereochemistry will influence the outcome. eurekalert.org

Retrosynthetic Analysis: AI platforms can propose novel and efficient synthetic routes to target molecules. nih.gov For complex derivatives of this compound, these tools can identify starting materials and reaction sequences that human chemists might overlook.

Optimization of Reaction Conditions: AI can optimize reaction parameters (temperature, solvent, catalyst, concentration) to maximize yield and purity, reducing the need for extensive, time-consuming laboratory experiments. nih.govijnc.ir This is particularly valuable for the stereoselective syntheses and scalable production discussed in sections 9.2 and 9.5.

Table 2: Application of AI/ML in this compound Research
AI/ML ApproachSpecific ApplicationExpected OutcomeRelevant Findings
Graph Convolutional Neural Networks (GCNNs)Predicting competing reaction pathways (e.g., substitution vs. elimination).Accurate prediction of product distribution under various conditions. nih.gov
Natural Language Processing (NLP)Extracting reaction data from chemical literature and patents.Creation of a curated database for training predictive models. ijnc.ir
Bayesian OptimizationOptimizing conditions for asymmetric synthesis to maximize enantiomeric excess.Reduced number of experiments needed to find optimal conditions. ijsea.com
Reinforcement LearningDe novo design of synthetic routes for novel derivatives.Discovery of non-intuitive, highly efficient synthetic pathways. ijnc.ir

Challenges and Opportunities in the Scalable Production of High-Purity Stereoisomers

Transitioning a synthetic route from the laboratory bench to an industrial scale presents significant hurdles, especially for stereochemically complex molecules. The primary challenge for this compound is the efficient and economical production of single, high-purity stereoisomers.

Challenges:

Isomer Separation: Classical synthesis often yields a mixture of cis and trans isomers, which themselves are racemic. Separating these four components via chromatography is expensive and inefficient at scale. The physical properties of the diastereomers may not be different enough for easy separation by distillation or crystallization.

Hazardous Reagents: Some laboratory-scale syntheses of related structures rely on hazardous or pyrophoric reagents like n-butyllithium or powerful reducing agents like lithium aluminum hydride, which pose significant safety and handling risks in a manufacturing environment. acs.org

Low Conversion and Selectivity: The oxidation of cyclohexane to cyclohexanol (B46403), a foundational industrial process, is notoriously run at low conversion (4-12%) to maintain acceptable selectivity (80-85%), leading to large recycling streams and high energy costs. researchgate.netmdpi.com Similar challenges can be expected in the synthesis of functionalized cyclohexanes.

Impurity Control: Byproducts from side reactions, such as elimination to form 4-(chloromethyl)cyclohexene, must be carefully controlled and removed to meet the purity requirements for applications like pharmaceuticals. nih.gov

Opportunities:

Continuous Flow Chemistry: Moving from batch reactors to continuous flow systems can offer superior control over reaction temperature, pressure, and mixing. This can enhance safety, improve selectivity, and allow for the telescoping of multiple reaction steps, thereby reducing waste and processing time. mdpi.com

Development of Robust Catalysts: The discovery of highly active and selective heterogeneous catalysts that can be easily recovered and reused is a major opportunity. This would address both the economic and environmental aspects of large-scale production.

Integrated Process Design: Combining a highly stereoselective synthesis (as discussed in 9.2) with an efficient purification method (e.g., selective crystallization of a salt or derivative) can provide a holistic solution. For example, the production of high-purity trans-1,4-diaminocyclohexane has been improved by using additives to drive the hydrogenation equilibrium and remove water in situ. google.com A similar integrated approach could be designed for this compound.

Table 3: Challenges and Opportunities in Scalable Production
ChallengeAssociated Risks/CostsOpportunityPotential Benefit
Separation of four stereoisomersHigh cost of preparative chromatography; yield loss.Develop stereoselective catalytic synthesis.Direct production of a single isomer, eliminating costly separation.
Use of hazardous reagents (e.g., n-BuLi)Safety incidents; specialized handling equipment.Design alternative routes using safer reagents (e.g., catalytic cyanation/hydrolysis).Improved process safety and reduced operational complexity. acs.org
Low conversion/selectivity in ring functionalizationLarge energy-intensive recycling streams; byproduct formation.Implement continuous flow reactors with optimized catalysts.Higher throughput, better yield, and improved process control. mdpi.com
Difficult purification of final productFailure to meet purity specifications for high-value applications.Design a process with integrated crystallization-based purification.Economical route to high-purity material suitable for pharmaceutical use.

Q & A

Q. Designing a kinetic study for hydrolysis of this compound

  • Methodology :
  • Conditions : Vary pH (2–12), temperature (25–60°C), and ionic strength.
  • Analysis : Quantify chloride release via ion chromatography or AgNO₃ titration.
  • Modeling : Fit data to pseudo-first-order kinetics; calculate activation energy (Eₐ) via Arrhenius equation. Compare with DFT-predicted transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.